molecular formula C23H22N4O3 B2790885 N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-46-8

N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2790885
CAS No.: 941894-46-8
M. Wt: 402.454
InChI Key: HUWUEDCEAXOQRA-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a fused bicyclic pyrazolo-pyrazine core linked to substituted phenyl groups and an acetamide side chain.

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold.
  • Substituted phenyl groups at positions 2 and N of the acetamide moiety.
  • Variations in substituents (e.g., ethoxy, methoxy, chloro, methyl) that modulate physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-19-10-8-18(9-11-19)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUEDCEAXOQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound’s closest analogs:

Compound ID Molecular Formula Molecular Weight logP logSw H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
G419-0349 () C₂₂H₁₉ClN₄O₃ 422.87 3.5039 -4.0276 6 1 58.244
G419-0276 () C₂₃H₂₂N₄O₃ 402.45 3.3131 -3.4697 6 1 58.664
G419-0163 () C₂₃H₂₂N₄O₂ 386.45 Not reported Not reported 6 1 Not reported
Key Observations:

Substituent Effects on logP :

  • The chloro substituent in G419-0349 increases lipophilicity (logP = 3.50) compared to methoxy (G419-0276, logP = 3.31), likely due to chlorine’s higher hydrophobic character.
  • Ethoxy groups (hypothetical in the target compound) may further elevate logP compared to methoxy or methyl substituents due to increased alkyl chain length .

Solubility (logSw) :

  • G419-0276 (methoxy-substituted) exhibits marginally better aqueous solubility (logSw = -3.47) than G419-0349 (logSw = -4.03), attributed to the methoxy group’s polarity enhancing hydrogen bonding with water .

Hydrogen Bonding and Bioavailability: All analogs share six hydrogen bond acceptors and one donor, typical for compounds with moderate membrane permeability.

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